molecular formula C13H15N3O2 B2850118 2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide CAS No. 2224411-05-4

2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide

Cat. No.: B2850118
CAS No.: 2224411-05-4
M. Wt: 245.282
InChI Key: DWUAISMFAIXFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a cyano group at the 2-position and an oxepan-4-yl group at the nitrogen atom of the carboxamide. Pyridine carboxamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide typically involves the reaction of 2-cyanopyridine-4-carboxylic acid with oxepan-4-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyridine carboxamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide is unique due to the presence of the oxepan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine carboxamides and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

2-cyano-N-(oxepan-4-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-12-8-10(3-5-15-12)13(17)16-11-2-1-6-18-7-4-11/h3,5,8,11H,1-2,4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUAISMFAIXFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NC(=O)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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